molecular formula C7H9N3O2 B6274519 methyl (2E)-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate CAS No. 1864760-36-0

methyl (2E)-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate

Cat. No. B6274519
CAS RN: 1864760-36-0
M. Wt: 167.2
InChI Key:
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Description

Methyl (2E)-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate, or MMPT, is a type of organic compound which is widely used in scientific research. It is a methyl ester of a triazole derivative, and is a versatile and important reagent for a variety of applications. MMPT has been used in numerous applications such as organic synthesis, biochemistry and pharmacology, and is an important tool for the study of biochemical and physiological processes.

Scientific Research Applications

MMPT has numerous applications in scientific research, including organic synthesis, biochemistry, and pharmacology. It is an important tool for the study of biochemical and physiological processes, and has been used in various research studies. For example, MMPT has been used in the synthesis of novel compounds for potential drug discovery, as well as in the study of enzyme-catalyzed reactions. Additionally, MMPT has been used in the study of protein-ligand interactions, and in the development of novel therapeutic agents.

Mechanism of Action

MMPT acts as a substrate in the biochemical and physiological processes it is involved in. It is a substrate for enzymes, and when it is bound to an enzyme, it can be converted into a product by the enzyme’s catalytic activity. Additionally, MMPT can act as an inhibitor of certain enzymes, blocking their activity and preventing them from catalyzing reactions.
Biochemical and Physiological Effects
MMPT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and to act as a substrate for others. Additionally, MMPT has been shown to modulate the activity of certain hormones, and to have an effect on the immune system.

Advantages and Limitations for Lab Experiments

MMPT is a versatile reagent which has numerous advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. Additionally, it is relatively inexpensive and widely available. However, MMPT has some limitations as well. For example, it is not very soluble in water, and it is not very stable in the presence of light or heat.

Future Directions

MMPT has numerous potential future applications in scientific research. It has been used in the synthesis of novel compounds for potential drug discovery, and in the study of protein-ligand interactions. Additionally, it has potential applications in the development of novel therapeutic agents, and in the study of enzyme-catalyzed reactions. Finally, MMPT could be used in the development of new diagnostic tools, and in the study of biochemical and physiological processes.

Synthesis Methods

MMPT can be synthesized in a variety of ways, including the reaction of a triazole derivative with an alkyl halide in the presence of a base such as sodium hydroxide. This reaction produces a methyl ester of the triazole derivative, which is then purified by column chromatography. Alternatively, MMPT can be synthesized by the reaction of an alkyl halide with a triazole derivative in the presence of an acid catalyst such as p-toluenesulfonic acid. The product is then purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2E)-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate involves the reaction of two starting materials, namely, methyl acrylate and 2-methyl-2H-1,2,3-triazole, using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or acetonitrile under an inert atmosphere such as nitrogen or argon. The product is then purified by column chromatography or recrystallization.", "Starting Materials": [ "Methyl acrylate", "2-methyl-2H-1,2,3-triazole", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "4-dimethylaminopyridine (DMAP)", "Dichloromethane or acetonitrile" ], "Reaction": [ "Step 1: Dissolve 2-methyl-2H-1,2,3-triazole (1.2 equiv) and DMAP (0.1 equiv) in dichloromethane or acetonitrile under an inert atmosphere.", "Step 2: Add EDC (1.2 equiv) to the reaction mixture and stir for 10-15 minutes.", "Step 3: Add methyl acrylate (1 equiv) to the reaction mixture and stir for 12-24 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with dichloromethane or ethyl acetate.", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1864760-36-0

Product Name

methyl (2E)-3-(2-methyl-2H-1,2,3-triazol-4-yl)prop-2-enoate

Molecular Formula

C7H9N3O2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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